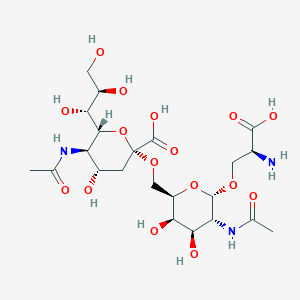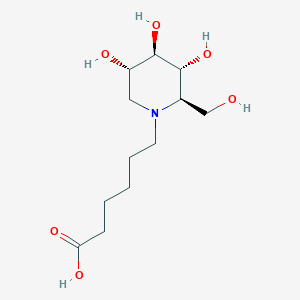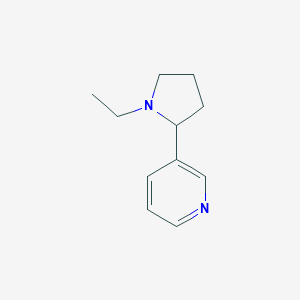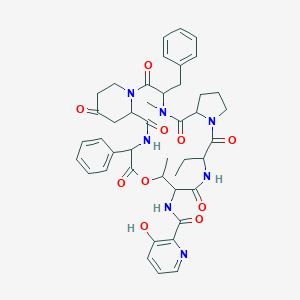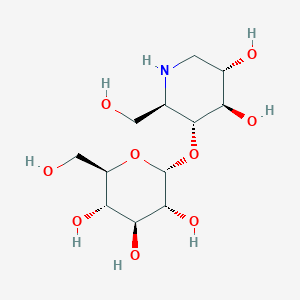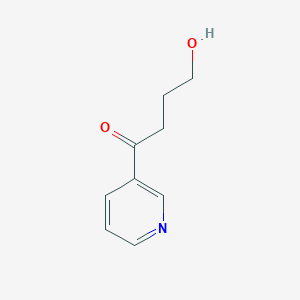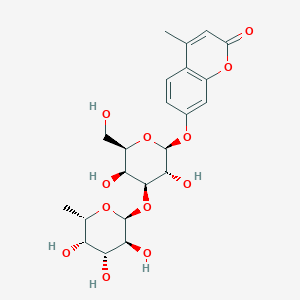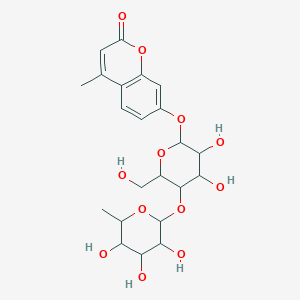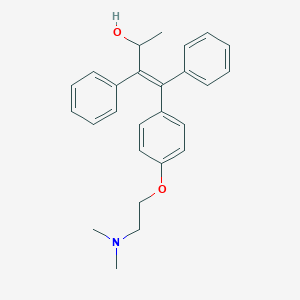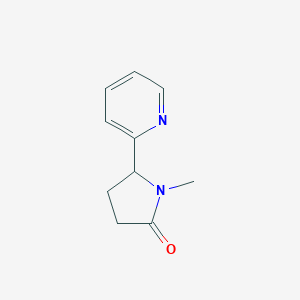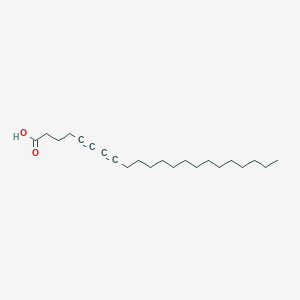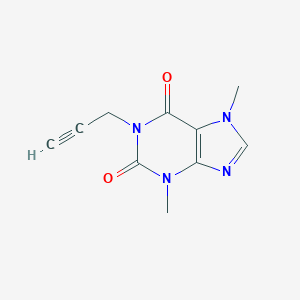
3,7-二甲基-1-丙炔基黄嘌呤
描述
3,7-Dimethyl-1-propargylxanthine (DMPX) is a caffeine analog and A2-selective adenosine receptor (AR) antagonist . It displays affinity to A2 adenosine receptors, in contrast to the A1 subtype receptors .
Molecular Structure Analysis
The molecular formula of 3,7-Dimethyl-1-propargylxanthine is C10H10N4O2 . The molecular weight is 218.21 . The SMILES string representation is CN1C(=O)N(CC#C)C(=O)c2c1ncn2C .Physical And Chemical Properties Analysis
3,7-Dimethyl-1-propargylxanthine is a white to beige powder . It is soluble in DMSO at 15 mg/mL .科学研究应用
1. Neuroscience and Neuropharmacology
Summary:
DMPX has been widely used in neuroscience and neuropharmacology research to investigate the role of adenosine receptors in the central nervous system (CNS). Specifically, it acts as an antagonist for the A2-adenosine receptor subtype.
Methods of Application:
Researchers typically administer DMPX to animal models (e.g., rodents) via intraperitoneal injection or oral gavage. DMPX doses are carefully calibrated based on body weight and species-specific factors.
Results and Outcomes:
Studies have shown that DMPX effectively blocks A2-adenosine receptors, leading to increased neuronal activity and altered neurotransmitter release. This has implications for understanding adenosine-mediated neuromodulation, sleep regulation, and cognitive processes .
2. Cardiovascular Research
Summary:
DMPX plays a crucial role in cardiovascular research, particularly in studying the effects of adenosine receptor modulation on heart function.
Results and Outcomes:
DMPX antagonizes A2-adenosine receptors, leading to increased heart rate and vasodilation. These findings contribute to our understanding of adenosine’s impact on cardiac function and potential therapeutic applications .
3. Cancer Biology
Summary:
DMPX has been investigated for its effects on cancer cell viability, particularly in human gastric cancer cell lines.
Methods of Application:
Human gastric cancer cells are cultured in vitro. DMPX is added to the culture medium at varying concentrations. Cell viability assays (e.g., MTT assay) are performed.
Results and Outcomes:
DMPX reduces cell viability in gastric cancer cells, suggesting a potential therapeutic role in cancer treatment. Further studies explore the underlying mechanisms and identify relevant signaling pathways .
4. Pharmacokinetics and Drug Development
Summary:
DMPX serves as a valuable tool in pharmacokinetic studies and drug development.
Methods of Application:
In preclinical studies, DMPX is administered to animals (e.g., mice) to assess its pharmacokinetic properties. Blood samples are collected at specific time points to determine absorption, distribution, metabolism, and elimination.
Results and Outcomes:
Pharmacokinetic data help optimize dosing regimens and predict human drug behavior. DMPX aids in evaluating drug interactions and potential side effects .
6. Cell Signaling and Second Messengers
Summary:
DMPX contributes to our understanding of adenosine-mediated signaling pathways.
Methods of Application:
Cell-based assays (e.g., cyclic adenosine monophosphate [cAMP] assays) are performed using DMPX-treated cells. cAMP levels are quantified.
Results and Outcomes:
DMPX selectively inhibits A2-adenosine receptors, leading to altered cAMP levels. This sheds light on adenosine’s role in intracellular signaling and potential therapeutic targets .
安全和危害
未来方向
3,7-Dimethyl-1-propargylxanthine has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) and to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels . It has also been used to study its effects on the cell viability of human gastric cancer cell line . Therefore, the use of this antagonist can be exploited as a therapeutic target for the treatment of esophageal cancer .
Relevant Papers One relevant paper titled “High Dose of 3, 7-Dimethyl-1-Propargylxanthine Induces Cell Death in YM-1 and KYSE30 Cancer Cell Lines” discusses the inhibitory effects of DMPX on KYSE30 and YM-1 cancer cells in a dose-dependent manner . Another paper titled “Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists” could also be relevant .
属性
IUPAC Name |
3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPOFJLSIHJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161577 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1-propargylxanthine | |
CAS RN |
14114-46-6 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14114-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



